molecular formula C7H4N4S B173585 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile CAS No. 139438-26-9

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile

Cat. No.: B173585
CAS No.: 139438-26-9
M. Wt: 176.2 g/mol
InChI Key: AOLHMHYTLZBBKT-UHFFFAOYSA-N
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Description

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₇H₄N₄S It is a derivative of pyridine, characterized by the presence of amino, mercapto, and dicarbonitrile functional groups

Scientific Research Applications

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile has several applications in scientific research:

Future Directions

The future directions for 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile could involve further exploration of its synthesis methods and its potential use in the creation of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction, which involves the condensation of two molecules of malononitrile with aromatic aldehydes and thiols. This reaction is usually catalyzed by bases such as triethylamine or inorganic bases, and can be enhanced by ultrasonic irradiation .

Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols. This method also employs catalysts and can be performed under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of multicomponent reactions and catalytic processes are applicable. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using scalable catalysts and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Halogenated compounds and bases are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile is primarily related to its ability to interact with various biological targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s structure allows it to participate in multiple pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is unique due to the presence of both amino and mercapto groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHMHYTLZBBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350567
Record name 2-amino-6-mercaptopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111971-56-3
Record name 2-amino-6-mercaptopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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